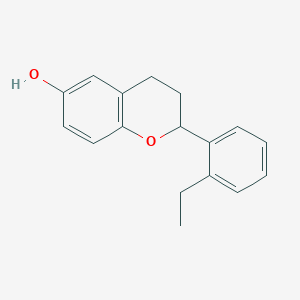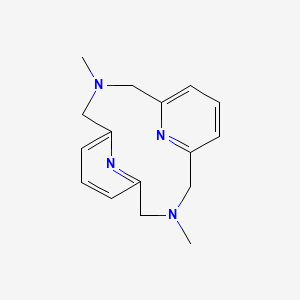
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide is a chemical compound with the molecular formula C12H15ClINO. This compound is characterized by the presence of chloro, iodo, and methyl substituents on a phenyl ring, along with a dimethyl-propanamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide typically involves the following steps:
Amidation: The formation of the amide bond between the phenyl ring and the dimethyl-propanamide group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amidation reactions, utilizing optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
Scientific Research Applications
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide: Unique due to its specific substituents and amide group.
N-(5-Bromo-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide: Similar structure but with a bromo group instead of a chloro group.
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-butyramide: Similar structure but with a butyramide group instead of a propanamide group.
Uniqueness
This compound is unique due to its specific combination of chloro, iodo, and methyl substituents on the phenyl ring, along with the dimethyl-propanamide group
Properties
Molecular Formula |
C12H15ClINO |
|---|---|
Molecular Weight |
351.61 g/mol |
IUPAC Name |
N-(5-chloro-4-iodo-2-methylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15ClINO/c1-7-5-9(14)8(13)6-10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16) |
InChI Key |
ANOKTXBUDHSTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C(C)(C)C)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)
![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)
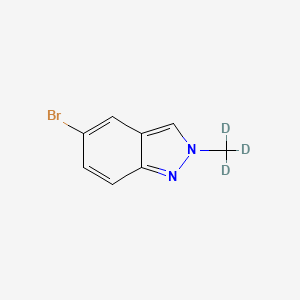
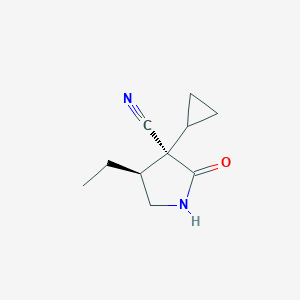

![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
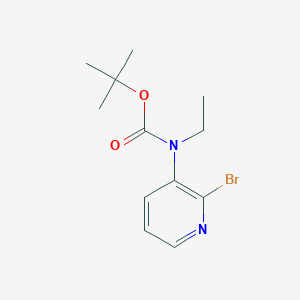
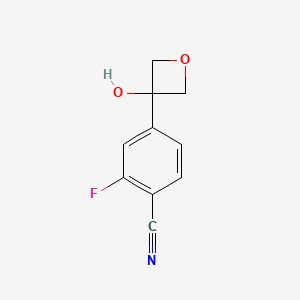
![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)
